4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s common names and its CAS registry number, which is a unique identifier for chemical substances.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Reactivity
Synthesis of α-Aminopyrrole Derivatives
Galenko et al. (2019) developed a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process involves a domino mode reaction leading to products with pyrrole components, demonstrating the reactivity of pyrrole-containing compounds (Galenko et al., 2019).
Formation of Furo[2,3-b]pyridines
Antonov et al. (2021) reported the reaction of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate to form specific pyridine derivatives. This reaction is a preparative method for synthesizing furo[2,3-b]pyridines (Antonov et al., 2021).
Transformation into Pyrroles and Pyridines
Clarke et al. (1985) demonstrated the transformation of 3-formylchromones into pyrroles and pyridines, including a compound similar to 4-(2-carboxybenzoyl)pyrrole-2-carboxylate (Clarke et al., 1985).
Organic-Inorganic Hybrid Materials
- Layered Double Hydroxides (LDHs) Intercalation: Tronto et al. (2008) studied the intercalation of pyrrole carboxylic acid derivatives, including a structure similar to 4-(1H-pyrrol-1-yl)benzoate, in LDHs. This led to the formation of organically modified 2D nanocomposites with specific structural properties (Tronto et al., 2008).
Catalysis and Synthesis
- Carboxylic Esters Synthesis: Shiina et al. (2002) described a new condensation reaction for synthesizing carboxylic esters using derivatives, potentially applicable to compounds structurally related to 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (Shiina et al., 2002).
Applications in Organic Chemistry
- Metal/Organo Relay Catalysis: Galenko et al. (2015) used a relay catalytic cascade reaction involving pyrrole derivatives, relevant to the study of pyrrole carboxylates like 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (Galenko et al., 2015).
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
properties
IUPAC Name |
4-(2-carboxybenzoyl)-1-methylpyrrole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-15-7-8(6-11(15)14(19)20)12(16)9-4-2-3-5-10(9)13(17)18/h2-7H,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHPKFIOWAEFAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C(=O)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192054 | |
Record name | 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
886361-15-5 | |
Record name | 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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